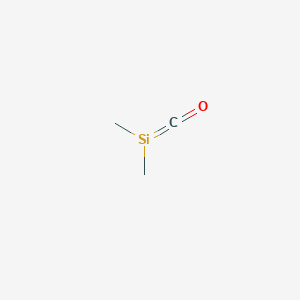
(Dimethylsilylidene)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylsilylidene)methanone is an organosilicon compound characterized by the presence of a silicon atom bonded to a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylsilylidene)methanone typically involves the reaction of dimethylchlorosilane with carbon monoxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{(CH}_3)_2\text{SiCl} + \text{CO} \rightarrow \text{(CH}_3)_2\text{SiCO} + \text{HCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger-scale production. This may involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Dimethylsilylidene)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing acids or esters.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming silyl alcohols.
Substitution: The silicon atom can participate in substitution reactions, where the dimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl esters, while reduction can produce silyl alcohols.
Applications De Recherche Scientifique
(Dimethylsilylidene)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (Dimethylsilylidene)methanone involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and other elements, allowing it to participate in a range of chemical reactions. The carbonyl group is reactive and can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylsilyl ketone: Similar in structure but lacks the carbonyl group bonded directly to silicon.
Trimethylsilyl ketone: Contains an additional methyl group, altering its reactivity and properties.
Silyl enol ethers: These compounds have a silicon atom bonded to an enolate, offering different reactivity patterns.
Uniqueness
(Dimethylsilylidene)methanone is unique due to the direct bonding of the silicon atom to the carbonyl group, which imparts distinct chemical properties. This structural feature allows it to participate in a variety of reactions that are not possible with other organosilicon compounds.
Propriétés
Numéro CAS |
115591-59-8 |
|---|---|
Formule moléculaire |
C3H6OSi |
Poids moléculaire |
86.16 g/mol |
InChI |
InChI=1S/C3H6OSi/c1-5(2)3-4/h1-2H3 |
Clé InChI |
NPLCQZHKCIWJTC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](=C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


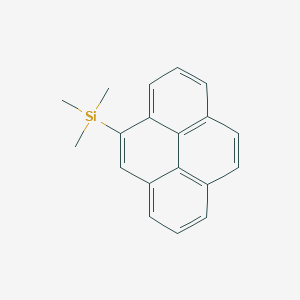
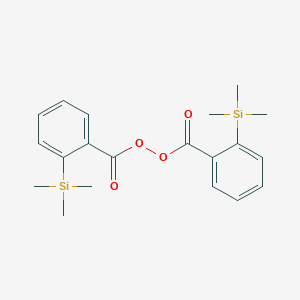
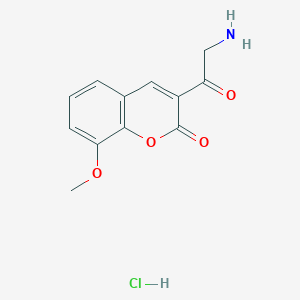
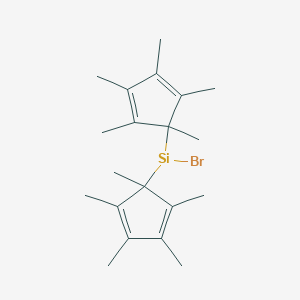
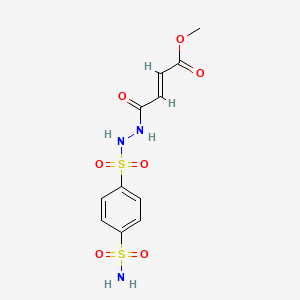
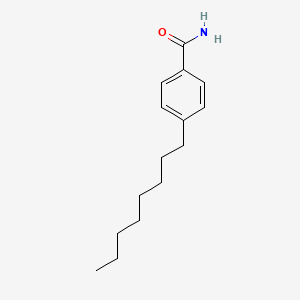
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)

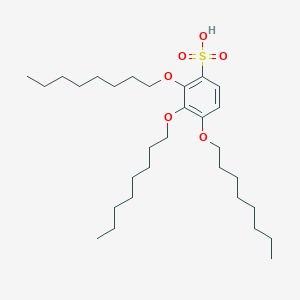
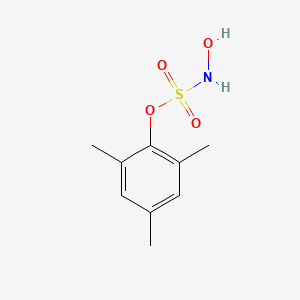
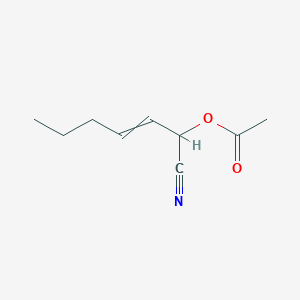
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
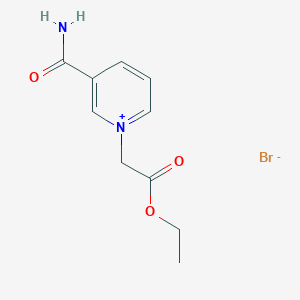
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)
